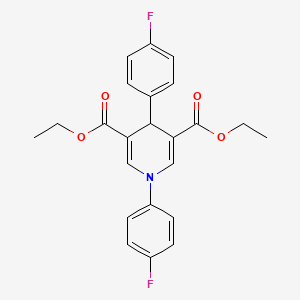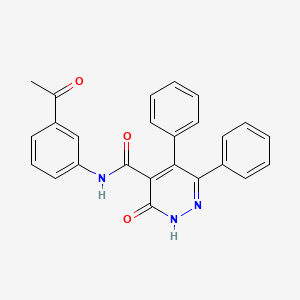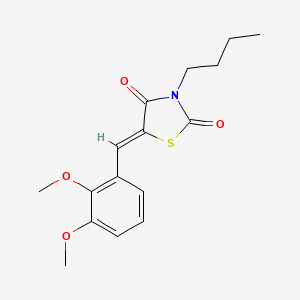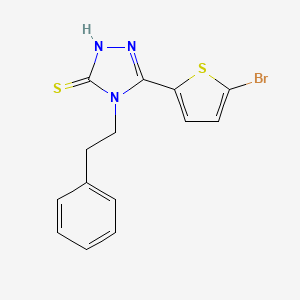![molecular formula C18H19ClN2O6S B4877129 methyl 2-chloro-5-{[N-(3-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B4877129.png)
methyl 2-chloro-5-{[N-(3-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-chloro-5-{[N-(3-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate is a synthetic compound that belongs to the class of benzoic acid derivatives. It is commonly known as MCG, and it has been widely used in scientific research applications due to its unique properties.
Wirkmechanismus
MCG acts as a competitive antagonist of the glycine receptor, which is a ligand-gated ion channel that allows chloride ions to flow into the neuron, leading to hyperpolarization and inhibition of neuronal activity. MCG binds to the glycine receptor at the strychnine-binding site, which is located on the extracellular domain of the receptor. By blocking the binding of glycine to the receptor, MCG prevents the influx of chloride ions, leading to the inhibition of neuronal activity.
Biochemical and Physiological Effects:
MCG has been shown to have several biochemical and physiological effects. It has been demonstrated to inhibit the glycine-induced chloride current in Xenopus oocytes expressing the glycine receptor. MCG has also been shown to inhibit the glycine-induced inhibition of spinal cord neurons in rats. In addition, MCG has been shown to increase the release of dopamine in the striatum of rats, suggesting that it may have a role in modulating dopamine neurotransmission.
Vorteile Und Einschränkungen Für Laborexperimente
MCG has several advantages for lab experiments. It is a selective antagonist of the glycine receptor, which allows for the specific study of the glycine receptor without affecting other neurotransmitter receptors. In addition, MCG has a high affinity for the glycine receptor, which allows for the use of low concentrations of the compound in experiments. However, MCG has some limitations for lab experiments. It has a relatively short half-life, which may limit its use in long-term experiments. Additionally, MCG has low solubility in aqueous solutions, which may limit its use in certain experimental conditions.
Zukünftige Richtungen
There are several future directions for the study of MCG. One direction is the study of the role of the glycine receptor in different neurological disorders, such as schizophrenia and epilepsy. MCG may be used as a tool to study the physiological and pharmacological properties of the glycine receptor in these disorders. Another direction is the development of new compounds based on the structure of MCG that may have improved pharmacological properties. Finally, the study of the interaction between MCG and other neurotransmitter receptors may provide insights into the regulation of neuronal activity in the central nervous system.
Conclusion:
Methyl 2-chloro-5-{[N-(3-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate is a synthetic compound that has been widely used in scientific research applications. It is a selective antagonist of the glycine receptor, and it has been used to study the role of the glycine receptor in the central nervous system. MCG has several advantages for lab experiments, including its selectivity and high affinity for the glycine receptor. However, it also has some limitations, such as its short half-life and low solubility in aqueous solutions. The study of MCG has several future directions, including the study of its role in different neurological disorders and the development of new compounds based on its structure.
Synthesemethoden
The synthesis of MCG involves several steps, including the protection of the amino group, the coupling of the glycine derivative, and the deprotection of the amino group. The first step involves the reaction of 3-methoxyaniline with p-toluenesulfonyl chloride to form the corresponding p-toluenesulfonamide. The amino group of the p-toluenesulfonamide is then protected using tert-butyloxycarbonyl (Boc) to form the Boc-p-toluenesulfonamide. The Boc-p-toluenesulfonamide is then coupled with glycine methyl ester using N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) to form the protected MCG. The final step involves the deprotection of the amino group using trifluoroacetic acid (TFA) to obtain the desired product, MCG.
Wissenschaftliche Forschungsanwendungen
MCG has been widely used in scientific research applications, particularly in the field of neuroscience. It has been used as a tool to study the role of the glycine receptor in the central nervous system. MCG is a selective antagonist of the glycine receptor, which is an inhibitory neurotransmitter receptor that plays a crucial role in regulating neuronal activity. MCG has been used to study the physiological and pharmacological properties of the glycine receptor, as well as its role in different neurological disorders.
Eigenschaften
IUPAC Name |
methyl 2-chloro-5-[[2-(3-methoxy-N-methylsulfonylanilino)acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O6S/c1-26-14-6-4-5-13(10-14)21(28(3,24)25)11-17(22)20-12-7-8-16(19)15(9-12)18(23)27-2/h4-10H,11H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTSNVALSTMYJII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N(CC(=O)NC2=CC(=C(C=C2)Cl)C(=O)OC)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[5-({2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide](/img/structure/B4877048.png)


![3-(2-chloro-6-fluorobenzyl)-5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4877064.png)

![2-{[5-(4-morpholinylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4877081.png)
![4-bromo-N-[(4-methyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B4877088.png)
![8-(2-chloro-4,5-difluorobenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4877092.png)
![N-(4-methoxy-2-nitrophenyl)-2-{[4-(2-naphthyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4877097.png)
![N-[3-(4-methyl-5-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)phenyl]acetamide](/img/structure/B4877102.png)
![N-(4-fluorophenyl)-3-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4877104.png)
![3-({[3-(propoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]amino}carbonyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B4877110.png)
![3-({5-[3-(2-ethoxy-2-oxoethoxy)benzylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid](/img/structure/B4877112.png)
